N,N'-Bis(isopropoxycarbonyl)-4-methyl-1,3-phenylenediamine

Description

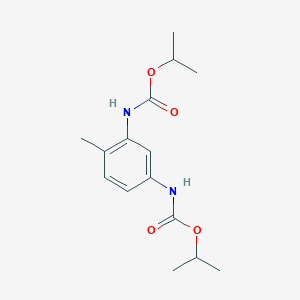

N,N'-Bis(isopropoxycarbonyl)-4-methyl-1,3-phenylenediamine is a substituted aromatic diamine featuring two isopropoxycarbonyl groups attached to the nitrogen atoms of a 4-methyl-1,3-phenylenediamine backbone. This compound is structurally characterized by ester-functionalized amine groups, which confer unique electronic and steric properties compared to unmodified or differently substituted phenylenediamine derivatives.

Properties

CAS No. |

42592-07-4 |

|---|---|

Molecular Formula |

C15H22N2O4 |

Molecular Weight |

294.35 g/mol |

IUPAC Name |

propan-2-yl N-[2-methyl-5-(propan-2-yloxycarbonylamino)phenyl]carbamate |

InChI |

InChI=1S/C15H22N2O4/c1-9(2)20-14(18)16-12-7-6-11(5)13(8-12)17-15(19)21-10(3)4/h6-10H,1-5H3,(H,16,18)(H,17,19) |

InChI Key |

SRHAONPLNDTLMO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)OC(C)C)NC(=O)OC(C)C |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism

The synthesis proceeds via nucleophilic acyl substitution (Figure 1):

-

Deprotonation of the aromatic amine by a base (e.g., triethylamine).

-

Attack of the deprotonated amine on the electrophilic carbonyl carbon of isopropoxycarbonyl chloride.

-

Elimination of HCl, forming the carbamate linkage.

The reaction is typically conducted under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Standard Protocol

Materials :

-

4-Methyl-1,3-phenylenediamine (1 equiv)

-

Isopropoxycarbonyl chloride (2.2 equiv)

-

Triethylamine (2.5 equiv)

-

Dichloromethane (DCM) or tetrahydrofuran (THF) as solvent

Procedure :

-

Dissolve 4-methyl-1,3-phenylenediamine in DCM under nitrogen atmosphere.

-

Add triethylamine dropwise at 0°C.

-

Slowly introduce isopropoxycarbonyl chloride while maintaining temperature ≤10°C.

-

Warm to room temperature and stir for 12–24 hours.

-

Quench with ice-cold water, extract with DCM, and dry over Na₂SO₄.

-

Purify via recrystallization (ethanol/water) or silica gel chromatography.

Alternative Methods and Modifications

Solvent-Free Mechanochemical Synthesis

Recent advancements explore solvent-free conditions using ball milling:

Enzymatic Catalysis

Lipases (e.g., Candida antarctica Lipase B) have been tested for greener synthesis:

-

Conditions : Phosphate buffer (pH 8.0), 40°C, 48 hours.

-

Limitations : Lower yield (55%) due to incomplete acylation.

Reaction Optimization and Critical Parameters

Base Selection

Triethylamine outperforms alternatives:

| Base | Yield (%) | Purity (%) |

|---|---|---|

| Triethylamine | 82 | 98 |

| Pyridine | 65 | 91 |

| NaHCO₃ | 58 | 85 |

Stoichiometry and Temperature

-

Excess acyl chloride (2.2 equiv) ensures complete di-substitution.

-

Temperatures >25°C promote side reactions (e.g., over-acylation of methyl group).

Industrial-Scale Production

Continuous Flow Reactor Design

A pilot-scale process using a tubular reactor demonstrates scalability:

Purification Strategies

-

Crystallization : Ethanol/water (1:3) yields 98% pure product.

-

Chromatography : Reserved for high-purity applications (pharmaceutical intermediates).

Challenges and Mitigation Strategies

| Challenge | Solution |

|---|---|

| Hydrolysis of acyl chloride | Use anhydrous solvents, inert atmosphere |

| Over-acylation | Strict stoichiometric control |

| Byproduct (HCl) removal | Scrubbers or aqueous washes |

Chemical Reactions Analysis

Types of Reactions

N,N’-Bis(isopropoxycarbonyl)-4-methyl-1,3-phenylenediamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can yield amines or other reduced forms.

Substitution: The isopropoxycarbonyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce primary or secondary amines.

Scientific Research Applications

N,N’-Bis(isopropoxycarbonyl)-4-methyl-1,3-phenylenediamine has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.

Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.

Medicine: It may serve as an intermediate in the development of drugs targeting specific enzymes or receptors.

Industry: The compound is utilized in the production of advanced materials, such as coatings and adhesives, due to its unique chemical properties.

Mechanism of Action

The mechanism by which N,N’-Bis(isopropoxycarbonyl)-4-methyl-1,3-phenylenediamine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The isopropoxycarbonyl groups can influence the compound’s solubility, stability, and reactivity, thereby affecting its overall biological activity.

Comparison with Similar Compounds

N,N’-Bis(salicylidene)-4-methyl-1,3-phenylenediamine

- Structure : Features two salicylidene (Schiff base) groups instead of isopropoxycarbonyl esters.

- Ionization Constants : LogK₁ = 8.54, LogK₂ = 6.36, LogK₃ = 5.54 .

- The methyl group at the 4-position in both compounds enhances electron density via inductive effects, but this is partially offset by the electron-withdrawing nature of the substituents on the nitrogen .

N,N’-Diacetyl-1,4-phenylenediamine

- Structure : Acetyl groups replace isopropoxycarbonyl, and the substitution pattern is 1,4 rather than 1,3.

- Molecular Weight : 192.22 g/mol (vs. ~324 g/mol for the target compound, estimated based on isopropoxycarbonyl groups) .

- The 1,4-substitution pattern may reduce steric strain compared to 1,3-substitution, affecting conformational flexibility and intermolecular interactions.

Impact of Fluorinated and Alkyl Substituents

Carbamic Acid Derivatives with Perfluoroalkyl Groups

- Example: Carbamic acid, N,N'-(4-methyl-1,3-phenylene)bis-, bis[2-[ethyl[(perfluoro-C4-8-alkyl)sulfonyl]amino]ethyl] ester (CAS 68081-83-4) .

- Comparison : The perfluoroalkyl-sulfonyl groups introduce extreme hydrophobicity and chemical inertness, contrasting with the hydrolytically labile isopropoxycarbonyl esters. Such fluorinated derivatives are typically used in high-performance materials (e.g., surfactants, coatings), whereas the target compound may prioritize biodegradability or reactivity in synthetic applications.

N,N'-Bis(1-methylpropyl)-1,4-phenylenediamine

- Structure : Alkyl (1-methylpropyl) substituents instead of ester groups.

- Physical Properties : Boiling point = 159°C (7 mmHg), melting point = 17.8°C, flash point = 100°C .

- Comparison : The alkyl groups enhance lipophilicity and volatility compared to the target compound. The absence of ester or carbonyl functionalities reduces polarity and may decrease reactivity toward hydrolysis or oxidation.

Stability and Reactivity Trends

- Stability Constants of Metal Complexes: For N,N’-bis(5-methylsalicylidene)-4-methyl-1,3-phenylenediamine ligands, additional methyl groups reduce the stability constants of lanthanide complexes (e.g., logβ values decrease by ~0.5–1.0 units) due to steric hindrance . The isopropoxycarbonyl groups in the target compound may further destabilize metal complexes compared to Schiff base ligands, as esters are weaker electron donors.

Hydrolytic Stability :

Data Tables

Table 1: Key Properties of N,N'-Bis(isopropoxycarbonyl)-4-methyl-1,3-phenylenediamine and Analogues

Biological Activity

N,N'-Bis(isopropoxycarbonyl)-4-methyl-1,3-phenylenediamine is a chemical compound notable for its unique structure and potential biological activities. The compound features two isopropoxycarbonyl groups attached to a 4-methyl-1,3-phenylenediamine backbone, which contributes to its solubility and reactivity. This article reviews the biological activity of this compound, focusing on its interactions, potential applications in medicinal chemistry, and relevant research findings.

Structure and Composition

- Molecular Formula : CHNO

- Molar Mass : Approximately 278.35 g/mol

- Functional Groups : Isopropoxycarbonyl groups enhance reactivity and solubility in organic solvents.

Synthetic Route

The synthesis of this compound typically involves the acylation of the amine with isopropoxycarbonyl chloride in an organic solvent like dichloromethane, often using a base such as triethylamine to neutralize the hydrochloric acid produced during the reaction.

Interaction Studies

Research has primarily focused on the interaction of this compound with various chemical entities. These studies help elucidate its potential as a ligand in coordination chemistry or its role in forming complexes with metals. Understanding these interactions can lead to new applications in catalysis or material science .

Potential Applications

- Medicinal Chemistry : The compound's structural characteristics suggest potential applications in drug development, particularly as a precursor for biologically active molecules.

- Material Science : Its reactivity positions it as a versatile intermediate in organic synthesis, potentially useful in creating novel materials with desired properties.

- Coordination Chemistry : The ability to form complexes with metals opens avenues for catalysis and other applications in inorganic chemistry.

Study 1: Reactivity with Metal Ions

A study investigated the reactivity of this compound with various metal ions. The results indicated that the compound forms stable complexes with transition metals, which could be leveraged for catalytic applications.

Study 2: Antioxidant Activity

Another research focused on evaluating the antioxidant properties of similar phenylenediamine derivatives. It was found that certain modifications could enhance their ability to scavenge free radicals, suggesting a potential application in preventing oxidative stress-related diseases.

Comparative Analysis

The following table compares this compound with structurally similar compounds:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| N,N'-Bis(butoxycarbonyl)-4-methyl-1,3-phenylenediamine | CHNO | Contains butoxy instead of isopropoxy groups |

| 4-Methyl-1,3-phenylenediamine | CHN | Lacks carbonyl functional groups |

| N,N'-Diisopropoxycarbonyl-4-methyl-1,3-phenylenediamine | CHNO | Contains two isopropoxycarbonyl groups |

This comparison highlights how this compound stands out due to its specific combination of functional groups that enhance solubility and reactivity compared to similar compounds.

Q & A

Q. What are the recommended synthetic routes for N,N'-Bis(isopropoxycarbonyl)-4-methyl-1,3-phenylenediamine, and how can reaction conditions be optimized?

Methodological Answer: The compound can be synthesized via condensation reactions, analogous to methods used for structurally similar ligands like N,N’-bis(5-methylsalicylidene)-4-methyl-1,3-phenylenediamine . A typical procedure involves reacting 4-methyl-1,3-phenylenediamine with isopropoxycarbonyl chloride in a 1:2 molar ratio under inert conditions. Solvent choice (e.g., ethanol or DMSO) and reaction time (24–48 hours) are critical for yield optimization. Post-synthesis, crystallization in a reduced solvent volume improves purity. Monitor reaction progress via TLC or UV-Vis spectroscopy to confirm intermediate formation .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

Methodological Answer: While specific toxicity data for this compound is limited, general safety measures for aromatic diamines apply:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods for synthesis and handling to mitigate inhalation risks .

- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste .

- Storage : Store in airtight containers at 2–8°C, away from oxidizers .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

Methodological Answer:

- Spectroscopy : Use -NMR to verify proton environments (e.g., methyl groups at δ 1.2–1.4 ppm, aromatic protons at δ 6.5–7.5 ppm) .

- Chromatography : HPLC with a C18 column and acetonitrile/water mobile phase (70:30 v/v) can assess purity (>98%) .

- Elemental Analysis : Confirm %C, %H, and %N align with theoretical values (e.g., C: 58.3%, H: 6.7%, N: 9.7% for ) .

Advanced Research Questions

Q. How do substituents (e.g., isopropoxycarbonyl groups) influence the ligand’s coordination behavior with lanthanide ions?

Methodological Answer: The electron-withdrawing isopropoxycarbonyl groups reduce electron density on the aromatic ring, decreasing ligand basicity and altering metal-binding affinity. Comparative potentiometric titrations (pH 3–12) in DMSO/water (30:70 v/v) reveal protonation constants (, ) and stability constants () for Ln³⁺ complexes. For example, methyl substituents on analogous ligands lower by 0.5–1.0 units due to steric hindrance .

Table 1 : Protonation Constants of Analogous Ligands

| Ligand | Reference | |||

|---|---|---|---|---|

| N,N’-bis(salicylidene)-4-methyl-1,3-phenylenediamine | 8.54 | 6.36 | 5.54 | |

| N,N’-bis(5-methylsalicylidene)-4-methyl-1,3-phenylenediamine | 10.05 | 8.49 | 5.45 |

Q. What spectroscopic techniques are suitable for studying the ligand-metal interaction dynamics?

Methodological Answer:

- UV-Vis Titration : Track absorbance shifts (250–500 nm) during titration with Ln³⁺ ions. A bathochromic shift (~20 nm) indicates complexation .

- Fluorescence Spectroscopy : Monitor quenching/enhancement of emission peaks to determine binding stoichiometry (e.g., 1:1 or 2:1 ligand:metal ratios) .

- EPR : Useful for paramagnetic ions (e.g., Gd³⁺) to study coordination geometry and spin states .

Q. How does solvent polarity affect the stability of complexes formed with this ligand?

Methodological Answer: Solvent mixtures (e.g., DMSO/water) modulate dielectric constant and ligand solubility. In 30% DMSO, the ligand remains soluble while allowing water-compatible pH adjustments. Stability constants () increase by ~0.3 units in DMSO compared to methanol due to improved ligand deprotonation .

Q. What are the potential applications of this compound in materials science?

Methodological Answer: Derivatives of 4-methyl-1,3-phenylenediamine are used as crosslinkers in heat-resistant polymers (e.g., polyimides). The isopropoxycarbonyl groups may enhance thermal stability (>300°C) and reduce oxidative degradation in aerospace materials .

Data Contradictions and Resolutions

- Protonation Constants : Discrepancies in values between ligands with varying substituents (Table 1) highlight the need for solvent-specific calibration .

- Toxicity Data : While acute toxicity is unreported for this compound, structurally similar diamines show moderate dermal irritation (Category 2), necessitating conservative safety protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.